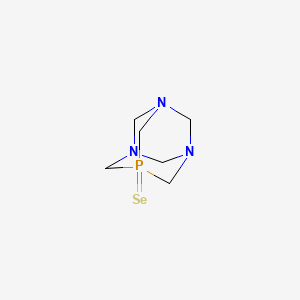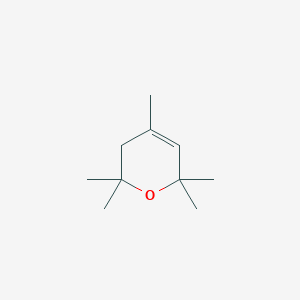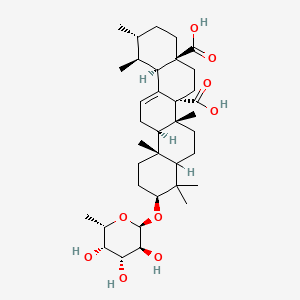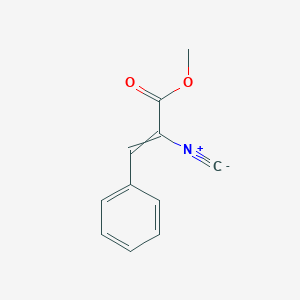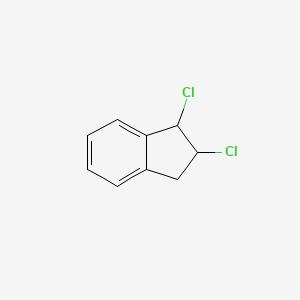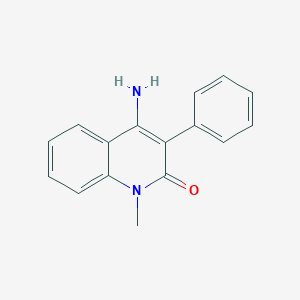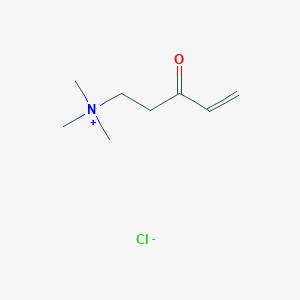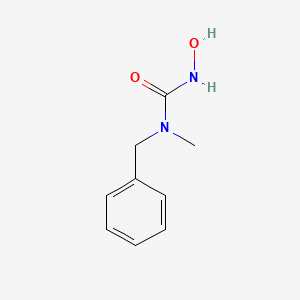
N-Benzyl-N'-hydroxy-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N’-hydroxy-N-methylurea is an organic compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications. The structure of N-Benzyl-N’-hydroxy-N-methylurea consists of a benzyl group, a hydroxy group, and a methylurea moiety, which contribute to its unique reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N’-hydroxy-N-methylurea can be achieved through several methods. One common approach involves the nucleophilic addition of benzylamine to an isocyanate derivative, followed by hydrolysis to introduce the hydroxy group. This reaction typically occurs in aqueous conditions without the need for organic co-solvents .
Industrial Production Methods: Industrial production of N-substituted ureas, including N-Benzyl-N’-hydroxy-N-methylurea, often involves the reaction of amines with carbamoyl chlorides or isocyanates. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of environmentally friendly and resource-efficient methods is emphasized to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyl-N’-hydroxy-N-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include benzyl-substituted ureas, hydroxy-substituted derivatives, and various reduced or oxidized compounds .
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N’-hydroxy-N-methylurea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of N-Benzyl-N’-hydroxy-N-methylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate enzymatic activity and protein-protein interactions, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-N-methylurea: Lacks the hydroxy group, resulting in different reactivity and biological activity.
N-Benzyl-N’-hydroxyurea: Lacks the methyl group, affecting its chemical properties and applications.
N-Methyl-N’-hydroxyurea: Lacks the benzyl group, leading to different interactions with biological targets.
Uniqueness: N-Benzyl-N’-hydroxy-N-methylurea is unique due to the presence of both the benzyl and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
78322-22-2 |
|---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1-benzyl-3-hydroxy-1-methylurea |
InChI |
InChI=1S/C9H12N2O2/c1-11(9(12)10-13)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,10,12) |
InChI-Schlüssel |
YSBZRMQAMSUXAU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone](/img/structure/B14432979.png)
